3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile
Overview
Description
3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the use of transition metal-catalyzed reactions. For example, a palladium-catalyzed cyanation reaction can be employed to introduce the nitrile group, followed by trifluoromethylation and trifluoromethoxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution reagents: Such as halogens or nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines .
Scientific Research Applications
3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but with a fluoro group instead of a trifluoromethoxy group.
(Trifluoromethoxy)benzene: Lacks the nitrile group, making it less versatile in certain applications.
Uniqueness
3-Trifluoromethoxy-5-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethoxy)-5-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)6-1-5(4-16)2-7(3-6)17-9(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZVOODREDCGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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